molecular formula C13H16O5 B14252583 2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid CAS No. 497839-05-1

2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid

Katalognummer: B14252583
CAS-Nummer: 497839-05-1
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: IPKTURVUFCJNHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid is an organic compound that features a benzyloxy group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid typically involves the benzylation of ethyl (S)-lactate to form ethyl (S)-2-(benzyloxy)propionate . This intermediate is then subjected to further reactions to introduce the propanoyl group and form the final product. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the benzylation and subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The propanoic acid backbone provides a stable framework for these interactions, allowing the compound to exert its effects in different contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid is unique due to its specific structure, which combines a benzyloxy group with a propanoic acid backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

497839-05-1

Molekularformel

C13H16O5

Molekulargewicht

252.26 g/mol

IUPAC-Name

2-(2-phenylmethoxypropanoyloxy)propanoic acid

InChI

InChI=1S/C13H16O5/c1-9(12(14)15)18-13(16)10(2)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,15)

InChI-Schlüssel

IPKTURVUFCJNHB-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)OC(=O)C(C)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.